Home > Products > Screening Compounds P20296 > 2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide
2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide -

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide

Catalog Number: EVT-5284982
CAS Number:
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Cyano-N,N,5-trimethyl-7-[(3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl]-6-phenyl-1,3-benzoxazole-2-carboxamide (16b)

Compound Description: This compound is a potent antifungal agent with improved water solubility and metabolic stability compared to other lead compounds in its class. [] It exhibits strong activity against various Candida species and has shown potent in vivo efficacy against Candida infections in mice. [] Furthermore, it displays good bioavailability in rats. []

Relevance: This compound shares the 1,3-benzoxazole core structure with 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide. Both compounds feature a carboxamide group attached to the benzoxazole ring. They differ in the substituents at positions 2, 5, 6, and 7 on the benzoxazole ring, as well as the amine group attached to the carboxamide. These variations likely contribute to the different biological activities of the two compounds.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 cannabinoid receptor. [, ] It exhibits nanomolar affinity for both rat brain and human CB1 receptors, and significantly lower affinity for CB2 receptors. [] SR147778 antagonizes the effects of CB1 agonists in various in vitro and in vivo models, including adenylyl cyclase activity, mouse vas deferens contractions, and mitogen-activated protein kinase activity. [, ] Additionally, it reduces ethanol and sucrose consumption in rodents, as well as food intake in rats. []

Relevance: While SR147778 belongs to the pyrazole-carboxamide class and 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide belongs to the benzoxazole-carboxamide class, both compounds share the carboxamide functional group and are involved in modulating receptor activity. Their distinct core structures contribute to their different pharmacological targets and activities.

Sphingosine

Compound Description: Sphingosine is a naturally occurring lipid that plays a crucial role in cell signaling. [] It can act as an endogenous antagonist of the CB1 cannabinoid receptor, inhibiting its activation by cannabinoid agonists. [] This interaction suggests a potential role for sphingosine in regulating the endocannabinoid system. []

Relevance: While sphingosine is structurally dissimilar to 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide, it is a relevant compound because it, along with the target compound's analog FTY720, demonstrate the CB1 receptor's ability to bind a wide range of molecules. This information can be valuable for understanding the structural requirements for CB1 receptor binding and designing novel ligands targeting this receptor.

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

Compound Description: FTY720 is an immunosuppressant drug, structurally analogous to sphingosine, that is utilized in the prevention of renal graft rejection and the suppression of various autoimmune disorders. [] It functions by interacting with sphingosine-1-phosphate receptors, but also shows affinity for the CB1 cannabinoid receptor, acting as an antagonist. []

Relevance: This compound, being a sphingosine analog, highlights the broad range of molecules that can bind to the CB1 receptor, similar to sphingosine itself. While structurally different from 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide, this finding underscores the potential of diverse chemical structures to interact with the CB1 receptor and could inspire the development of new CB1 modulators with distinct chemical scaffolds.

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a potent and selective antagonist of the CB1 receptor, widely used in pharmacological research to investigate the role of this receptor in various physiological and pathological processes. [, , ]

Relevance: AM251 is structurally related to SR147778, both being pyrazole-carboxamide derivatives. Their shared core structure and pharmacological target as CB1 antagonists make them relevant to understanding the SAR of CB1 ligands, even though they differ structurally from 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide.

6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630 is a selective antagonist of the CB2 cannabinoid receptor, commonly utilized in research to elucidate the role of CB2 in various physiological and pathological processes. [, , ]

Relevance: AM630 provides a comparison point for the selectivity of CB1-targeting compounds like SR147778 and AM251, both of which are structurally related to 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide through their shared carboxamide group and involvement in receptor modulation. Studying compounds with differing selectivities within a target family helps to delineate the specific contributions of each receptor subtype to the observed effects.

Compound Description: WIN55,212-2 is a potent cannabinoid receptor agonist that activates both CB1 and CB2 receptors. [, , ] It exhibits various pharmacological effects, including antinociception, hypothermia, and stimulation of food intake. [] It also modulates intracellular signaling pathways such as G-protein activation, extracellular signal-regulated kinase (ERK) activation, and Akt phosphorylation. []

Relevance: WIN55,212-2 shares the benzoxazine core structure with 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide. This shared structural element, coupled with WIN55,212-2's known interaction with the CB1 receptor, suggests the potential for the target compound to also exhibit affinity for this receptor, although further investigations are necessary to confirm this hypothesis.

Compound Description: VU0152099 and VU0152100 are potent and selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR). [] They potentiate the response of M4 to acetylcholine without exhibiting agonist activity themselves. [] Both compounds are centrally penetrant and have shown promising effects in reversing amphetamine-induced hyperlocomotion in rats, a model relevant to antipsychotic drug development. []

Relevance: While VU0152099 and VU0152100 belong to the thienopyridine carboxamide class, their shared carboxamide functional group with 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide highlights the importance of this group in achieving biological activity. Comparing these compounds can provide insights into the impact of different heterocyclic core structures on receptor modulation and pharmacological activity.

Properties

Product Name

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)-1,3-benzoxazole-6-carboxamide

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-27-18-5-2-16(3-6-18)14-21-24-19-7-4-17(15-20(19)29-21)22(26)23-8-9-25-10-12-28-13-11-25/h2-7,15H,8-14H2,1H3,(H,23,26)

InChI Key

BKOMVRUTDNHTGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.